3-(Decyloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-decoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14H,2-9,13,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQXJMASKTLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408702 | |
| Record name | Benzenamine, 3-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-50-2 | |
| Record name | Benzenamine, 3-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(DECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformation and Derivatization of 3 Decyloxy Aniline
Amine Reactivity and Formation of Imine Derivatives
The primary amine group in 3-(decyloxy)aniline serves as a nucleophile, enabling its reaction with various electrophiles, most notably carbonyl compounds, to form imine derivatives, commonly known as Schiff bases.
Synthesis of Schiff Bases from this compound
Schiff bases are compounds containing an azomethine or imine group (-C=N-), which are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). youtube.comresearchgate.netjetir.org The synthesis of Schiff bases from this compound follows this general, well-established mechanism.
A general synthetic scheme is as follows:
An equimolar amount of this compound and a selected aldehyde or ketone are dissolved in a solvent such as ethanol (B145695).
The mixture is often heated under reflux for a period of time to drive the reaction to completion. researchgate.net
The formation of the product can be monitored using techniques like thin-layer chromatography.
Upon completion, the Schiff base product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and purification, often through recrystallization from a suitable solvent like hot ethanol. researchgate.net
The general reaction is illustrated below:
Figure 1: General synthesis of a Schiff base from this compound and an aldehyde/ketone.

While specific examples for this compound are not detailed in the provided literature, the synthesis follows the standard procedures reported for other aromatic amines. researchgate.netjetir.orgnih.gov For instance, various aromatic amines have been successfully reacted with different aldehydes under reflux in ethanol to produce Schiff bases in high yields. researchgate.net
Investigation of Imine Linkage Stereochemistry and Stability
The imine or azomethine group (C=N) is a critical feature of Schiff bases, and its stereochemistry and stability are of fundamental chemical importance. internationaljournalcorner.com The carbon-nitrogen double bond can exist as stereoisomers (E/Z or syn/anti isomers) depending on the nature of the substituents on both the carbon and nitrogen atoms. For Schiff bases derived from aldehydes (aldimines), the E-isomer is generally more stable and thus more prevalent due to reduced steric hindrance.
The stability of the imine linkage is influenced by several factors:
Electronic Effects: The electron-donating nature of the decyloxy group in the meta-position of the aniline (B41778) ring increases the electron density on the nitrogen atom, which can influence the stability of the imine bond.
Steric Hindrance: The bulkiness of the groups attached to the C=N double bond can affect its stability. Large or bulky groups can introduce steric strain.
Conjugation: Aromatic substituents on both the carbon and nitrogen atoms of the imine group allow for extended π-conjugation, which significantly stabilizes the molecule. internationaljournalcorner.com Schiff bases derived from aromatic aldehydes and this compound would benefit from this stabilization.
Hydrolysis: The imine linkage is susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate the original amine and carbonyl compound. youtube.com The stability towards hydrolysis is pH-dependent and can be influenced by the electronic nature of the substituents.
While specific studies on the stereochemistry of this compound-derived imines are not available, research on similar structures provides insight. The lone pair of electrons on the sp2-hybridized nitrogen atom is a key determinant of the group's chemical and biological properties. internationaljournalcorner.com Characterization techniques such as FT-NMR are crucial for confirming the structure and stereochemistry of these compounds, with the proton on the imine linkage providing a characteristic signal in the NMR spectrum. jetir.org
Polymerization Studies of this compound and its Analogues
This compound, as a substituted aniline, can undergo polymerization to form poly[this compound], a member of the substituted polyaniline (PANI) family. These polymers are of significant interest due to their potential as electrically conductive and processable materials. nih.govresearchgate.net
Synthesis of Poly[this compound] and Other Substituted Polyanilines
The synthesis of substituted polyanilines is a strategy to improve the properties of the parent polyaniline, particularly its processability and solubility. nih.govresearchgate.net The introduction of a long, flexible alkyl chain like the decyloxy group onto the aniline ring is expected to enhance the polymer's solubility in common organic solvents. nih.gov This improved solubility is advantageous for creating polymer films for various applications. nih.govrsc.org
The synthesis can be achieved through either chemical or electrochemical oxidative methods. scispace.com In a typical chemical synthesis, the monomer, this compound, would be dissolved in an acidic medium, and a chemical oxidizing agent is added to initiate polymerization.
| Monomer | Polymerization Method | Oxidant | Resulting Polymer | Key Feature |
| Aniline | Chemical Oxidative | Ammonium (B1175870) Persulfate | Polyaniline (PANI) | High conductivity, poor solubility |
| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative | Ammonium Persulfate | Poly[2-(1-methylbut-1-en-1-yl)aniline] | Soluble in common organic solvents nih.gov |
| Aniline / 2-[2-chloro-1-methylbut-2-en-1-yl]aniline | Chemical Oxidative Copolymerization | Not specified | Poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline) | Varied compositions by altering monomer feed ratios urfu.ru |
| Aniline / o-methoxy aniline | Electrochemical Copolymerization | Electrochemical | Poly(aniline-co-o-methoxy aniline) | Enhanced corrosion protection on copper researchgate.net |
This table presents data for the polymerization of various aniline analogues, illustrating common methods and outcomes that are applicable to the synthesis of poly[this compound].
Oxidative Polymerization Mechanisms
The oxidative polymerization of aniline and its derivatives proceeds via a complex mechanism involving the formation of radical cations. researchgate.netarxiv.org The process is generally understood to occur in several stages:
Initiation: The reaction begins with the oxidation of the aniline monomer to form an aniline radical cation. arxiv.orgresearchgate.net This is often the rate-limiting step. researchgate.net
Propagation: These radical cations then couple with each other. The predominant coupling is head-to-tail (para-coupling), leading to the formation of dimers (like p-semidine), trimers, and eventually longer oligomeric and polymer chains. researchgate.netarxiv.org The reaction is autocatalytic, meaning the rate of polymerization increases as oligomers are formed. nih.gov
Chain Growth: The polymer chain grows through the reaction of oxidized oligomer ends with monomer molecules. researchgate.net The reaction mechanism can be influenced by the type of substituent on the aniline ring; electron-donating groups can affect the reactivity and the structure of the resulting polymer. dntb.gov.ua The presence of the electron-donating decyloxy group in this compound would likely influence the oxidation potential of the monomer and the propagation rate.
Termination: The chain growth ceases through various termination reactions.
The polymerization is typically carried out in an acidic medium, as the pH is a crucial factor that determines the structure and properties of the final polymer. researchgate.net The resulting polymer, such as poly[this compound], can exist in different oxidation states, with the conductive "emeraldine" form being one of the most studied. nih.govscispace.com
Electrochemical Polymerization Techniques
Electrochemical polymerization is an alternative and powerful technique for synthesizing polyaniline and its derivatives directly onto an electrode surface. scispace.com This method offers excellent control over the thickness, morphology, and properties of the resulting polymer film. scispace.comarxiv.org
The process is carried out in a three-electrode electrochemical cell. The monomer, this compound, would be dissolved in an acidic electrolyte solution. scispace.com The polymerization is initiated by applying an anodic potential to the working electrode. arxiv.org
Key steps in the electrochemical polymerization include:
Monomer Oxidation: At a sufficiently high potential, the this compound monomer is oxidized at the electrode surface to form radical cations. scispace.comarxiv.org
Oligomer Formation: These radical cations diffuse away from the electrode and react to form soluble oligomers in the solution near the electrode. scispace.comnih.gov
Polymer Deposition: As these oligomers reach a certain chain length and concentration, they become insoluble and deposit onto the electrode surface, forming the polymer film. scispace.com
The growth of the polymer film can be monitored using techniques like cyclic voltammetry (CV), where the appearance and growth of redox peaks indicate the formation of the electroactive polymer. arxiv.org The choice of solvent, electrolyte (doping anion), and electrochemical parameters (e.g., potential scan rate, potential range) all have a significant impact on the properties of the synthesized polymer film. scispace.comresearchgate.net Studies using online electrochemistry coupled with mass spectrometry have been instrumental in identifying the soluble oligomeric intermediates formed during the initial stages of aniline electropolymerization. nih.gov
Influence of Decyloxy Substitution on Polymer Properties and Morphology
The introduction of a substituent into the aniline ring is a key strategy to modify the properties of the resulting polyaniline. lettersonmaterials.com A long, flexible alkyl chain like the decyloxy group significantly enhances the solubility of the polymer in common organic solvents. lettersonmaterials.com This improved solubility is a major advantage over the parent polyaniline, which is notoriously difficult to process due to its poor solubility. lettersonmaterials.com The increased flexibility imparted by the decyloxy chain disrupts the rigid structure typical of PANI, facilitating its dissolution and allowing for the formation of thin films for applications like chemical sensors. lettersonmaterials.comrsc.org
Table 2: Effect of Decyloxy Substitution on Polyaniline Properties
| Property | Influence of Decyloxy Group | Rationale | Citation |
| Solubility | Significantly Increased | The flexible alkyl chain disrupts inter-chain packing, reducing rigidity and allowing solvent interaction. | lettersonmaterials.com |
| Processability | Improved | Enhanced solubility facilitates solution-based processing techniques like film casting. | lettersonmaterials.comrsc.org |
| Morphology | Altered (e.g., increased porosity) | The bulky side group influences polymer chain packing, leading to different surface structures. | lettersonmaterials.comrsc.org |
| Electrical Conductivity | Modulated | Depends on a balance between increased processability/doping efficiency and potential disruption of π-conjugation along the backbone. | lettersonmaterials.comresearchgate.net |
Copolymerization Strategies with Diverse Monomers
To further tailor the properties of conducting polymers, this compound can be copolymerized with other monomers. google.com Copolymerization allows for the creation of materials that combine the desirable characteristics of each constituent monomer, resulting in polymers with enhanced mechanical strength, specific electrochemical behavior, or tailored morphology. google.comresearchgate.net
For instance, this compound could be copolymerized with aniline itself or with other aniline derivatives bearing different functional groups (e.g., --COOH, --SO3H). google.com It can also be copolymerized with other classes of conducting monomers like pyrroles, thiophenes, or furans. google.com The synthesis of such copolymers can be achieved through chemical or electrochemical oxidation methods. google.com The resulting copolymer's final properties are dependent on the reactivity ratios of the monomers and their relative proportions in the feed. mdpi.com This strategy is particularly useful for producing crosslinked copolymers by including divinyl monomers, which can serve as matrices for various applications. researchgate.net
Formation of Coordination Compounds and Metal Complexes
The amine group of this compound is a versatile functional handle for synthesizing ligands for coordination chemistry. Through diazotization and coupling reactions, it can be converted into azo compounds, which are excellent chelating agents for a wide range of metal ions. chemmethod.comjmchemsci.com
The synthesis of azo ligands from an aniline derivative like this compound is a well-established two-step process. chemmethod.comarabjchem.org
Diazotization: The primary aromatic amine, this compound, is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (typically 0–5 °C). chemmethod.comarabjchem.org This reaction converts the amine group into a highly reactive diazonium salt.
Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. chemmethod.com This electrophilic substitution reaction forms the stable azo bridge (–N=N–), linking the two aromatic systems and yielding the final azo ligand. chemmethod.com
The specific structure of the final ligand and its coordination sites depend on the choice of the coupling agent. These ligands can act as bidentate or tridentate chelators in complex formation. iiardjournals.org
Once the azo ligand derived from this compound is synthesized, it can be reacted with various metal salts (e.g., chlorides or sulfates of Co(II), Ni(II), Cu(II), Zn(II)) to form stable coordination complexes. chemmethod.comarabjchem.orgiiardjournals.org The characterization of these metal-ligand complexes is crucial to determine their structure, geometry, and bonding. A suite of spectroscopic and analytical techniques is employed for this purpose. chemmethod.comjmchemsci.com
FT-IR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. jmchemsci.com Key indicators include shifts in the frequency of the ν(N=N) (azo group) and the disappearance or shift of other relevant bands (like phenolic ν(O-H) if present in the coupler) upon complexation. arabjchem.orgresearchgate.net New bands corresponding to metal-ligand bonds (e.g., ν(M-N), ν(M-O)) may also be observed in the far-IR region. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. jmchemsci.com Shifts in the absorption bands of the ligand and the appearance of new d-d transition bands upon complexation are indicative of the coordination environment around the metal ion (e.g., octahedral, tetrahedral). jmchemsci.com
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy helps to elucidate the structure of the ligand within the complex. chemmethod.comjmchemsci.com Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complex formation. chemmethod.com
Mass Spectrometry: This technique confirms the molecular weight of the synthesized ligands and complexes. nih.gov
Elemental Analysis (CHN): Provides the empirical formula of the complexes, which helps in confirming their proposed stoichiometry. chemmethod.comnih.gov
Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the geometry and the number of unpaired electrons in paramagnetic complexes. chemmethod.com Molar conductivity measurements in a suitable solvent indicate whether the complex is an electrolyte or non-electrolyte. chemmethod.comarabjchem.org
These combined analytical methods allow for the comprehensive structural elucidation of the metal complexes formed from this compound-derived ligands. bendola.com
Functional Group Interconversions and Derivatization for Enhanced Characterization
Functional group interconversion (FGI) involves converting one functional group into another through chemical reactions such as substitution, oxidation, or reduction. fiveable.meimperial.ac.uk These transformations are fundamental in organic synthesis and can be applied to this compound to create derivatives for various purposes, including enhancing their characterization or preparing them for subsequent reactions. fiveable.me
The primary amine (–NH₂) of this compound is a key site for derivatization. For instance, it can be converted into an amide by reacting it with an acyl chloride or anhydride (B1165640). This is a common strategy to create more stable, crystalline derivatives that are easier to handle and characterize. Another important transformation is the conversion of the amine to a halide (e.g., –Br, –I) via the Sandmeyer reaction, which proceeds through the diazonium salt intermediate.
Furthermore, the amine can be converted into other nitrogen-containing functional groups like azides or nitriles through multi-step sequences. vanderbilt.edu For characterization purposes, reacting this compound with a suitable aldehyde or ketone produces a Schiff base (imine). nih.govnih.gov The formation of the C=N imine bond can be easily monitored by FT-IR spectroscopy, showing the disappearance of the N-H and C=O stretching bands and the appearance of a new C=N stretching band. nih.gov Such derivatives often have distinct spectroscopic signatures in ¹H and ¹³C NMR as well, aiding in the complete structural confirmation of the parent molecule. nih.gov
Acylation Reactions of the Amine Group
Acylation of the primary amine group in this compound is a fundamental transformation used to synthesize N-acylated derivatives, primarily amides. This reaction is often employed to introduce an acetyl or other acyl group, which can serve as a protective group for the amine. libretexts.orgstackexchange.com Protecting the amine moderates its high reactivity, particularly in electrophilic aromatic substitution reactions, by reducing the activating effect of the amino group. stackexchange.com
The acylation process typically involves reacting this compound with an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl halide (e.g., benzoyl chloride). researchgate.netresearchgate.net When using an acid anhydride, the reaction is often conducted in the presence of a base like sodium acetate (B1210297), which neutralizes the carboxylic acid byproduct. libretexts.org The resulting N-acyl-3-(decyloxy)aniline derivatives are typically stable, crystalline solids, which facilitates their purification and characterization. libretexts.org
For example, the acetylation of an aniline derivative can be achieved by first dissolving it in water with hydrochloric acid, followed by the addition of acetic anhydride and a sodium acetate solution. libretexts.org This leads to the precipitation of the acetanilide (B955) product. libretexts.org Similarly, Friedel-Crafts acylation can be used to introduce an acyl group onto the benzene (B151609) ring, but this typically requires prior N-acylation to protect the amine from reacting with the Lewis acid catalyst. researchgate.netquora.com
Table 1: Representative Acylation Reactions of this compound
| Reactant | Acylating Agent | Conditions | Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Aqueous solution with Sodium Acetate | N-Acetyl-3-(decyloxy)aniline (3-(Decyloxy)acetanilide) |
Alkylation Reactions and Formation of N-Substituted Derivatives
The amine group of this compound can be alkylated to form secondary and tertiary amine derivatives. N-alkyl-substituted anilines are significant intermediates in the synthesis of various industrial products. psu.edu The reaction is typically performed by treating the aniline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base or under specific catalytic conditions. psu.eduresearchgate.net
A primary challenge in the N-alkylation of anilines is controlling the degree of substitution to prevent over-alkylation, which leads to mixtures of secondary amines, tertiary amines, and even quaternary ammonium salts. psu.edu To achieve selective mono-alkylation, specific methodologies have been developed. One approach involves using ionic liquids as solvents, which can promote chemoselectivity in the reaction between an aniline and an alkyl halide. psu.edu Another method uses cesium fluoride (B91410) supported on Celite (CsF-Celite) in acetonitrile (B52724) as a solid base to facilitate the reaction with alkyl halides. researchgate.net
The synthesis of secondary amines can also be achieved through reductive amination or amide reduction, though controlling over-alkylation remains a concern in these methods as well. psu.edu For industrial applications, vapor-phase alkylation of anilines with alcohols over heterogeneous catalysts is another established route. capes.gov.brgoogle.com
Table 2: Representative N-Alkylation Reactions of this compound
| Reactant | Alkylating Agent | Conditions/Catalyst | Product |
|---|---|---|---|
| This compound | Methyl Iodide | Ionic Liquid (e.g., [bmim][PF₆]) | N-Methyl-3-(decyloxy)aniline |
| This compound | Ethyl Iodide | CsF-Celite in Acetonitrile | N-Ethyl-3-(decyloxy)aniline |
Silylation for Gas Chromatography Analysis
Silylation is a crucial derivatization technique used in analytical chemistry to prepare compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). numberanalytics.comnih.gov Many polar compounds, including anilines, are not sufficiently volatile or thermally stable for direct GC analysis. phenomenex.comnih.gov Silylation addresses this by replacing the active hydrogen atoms on the amine group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com
This chemical modification increases the molecule's volatility and thermal stability while reducing its polarity. numberanalytics.com The resulting silylated derivative is more amenable to vaporization in the GC inlet and travels more effectively through the non-polar or moderately-polar GC column, resulting in improved peak shape and better separation from other components in a mixture. numberanalytics.comphenomenex.com
Common silylating agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.combrjac.com.br The derivatization reaction typically involves heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like pyridine (B92270) or in a suitable solvent, to ensure complete reaction. brjac.com.br The reaction must be performed under anhydrous conditions, as silylating agents readily react with water. nih.gov
Table 3: Silylation of this compound for GC Analysis
| Analyte | Silylating Agent | Conditions | Derivatized Product | Purpose |
|---|---|---|---|---|
| This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Heating in an anhydrous solvent (e.g., acetonitrile) | N,N-Bis(trimethylsilyl)-3-(decyloxy)aniline | Increase volatility and thermal stability for GC/GC-MS analysis. numberanalytics.comphenomenex.com |
Advanced Spectroscopic and Analytical Characterization of 3 Decyloxy Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for the structural determination of organic molecules like 3-(decyloxy)aniline, offering precise insights into the proton and carbon environments and their connectivity.
High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into three distinct regions corresponding to the aromatic protons, the amine protons, and the protons of the decyloxy chain.
The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, from approximately 6.2 to 7.2 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the amino (-NH₂) and decyloxy (-OC₁₀H₂₁) substituents. The protons ortho and para to the electron-donating amino and alkoxy groups are shielded and resonate at higher fields (lower ppm values) compared to the meta proton.
The protons of the long alkyl decyl chain resonate in the upfield region of the spectrum. The two protons on the carbon directly attached to the ether oxygen (-O-CH₂-) are deshielded by the electronegative oxygen atom and typically appear as a triplet around 3.9-4.0 ppm. The subsequent methylene (B1212753) (-CH₂-) groups of the chain produce a large, complex multiplet signal between approximately 1.2 and 1.8 ppm. The terminal methyl (-CH₃) group protons are the most shielded, appearing as a triplet around 0.9 ppm.
The chemical shift of the amino (-NH₂) protons is highly variable and can be influenced by solvent, concentration, and temperature. It often appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-2, H-4, H-5, H-6) | 6.2 - 7.2 | Multiplet (m) | 4H |
| Amine (-NH₂) | Variable | Broad Singlet (br s) | 2H |
| Methylene (-OCH₂) | ~3.9 | Triplet (t) | 2H |
| Methylene Chain (-(CH₂)₈-) | 1.2 - 1.8 | Multiplet (m) | 16H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |
¹³C NMR spectroscopy is essential for defining the carbon framework of this compound. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il The chemical shifts provide information about the electronic environment of each carbon.
The aromatic carbons resonate between approximately 100 and 160 ppm. The carbon atom bonded to the ether oxygen (C-3) is significantly deshielded and appears furthest downfield in the aromatic region, around 160 ppm. The carbon atom bonded to the nitrogen of the amino group (C-1) is also downfield, typically around 148 ppm. The other four aromatic carbons (C-2, C-4, C-5, C-6) appear between 100 and 130 ppm.
The carbons of the decyloxy chain appear in the upfield region. The carbon of the methylene group attached to the ether oxygen (-OCH₂) is found around 68 ppm. The carbons of the long alkyl chain resonate between 14 and 32 ppm, with the terminal methyl carbon appearing at the highest field (~14 ppm). rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (C-3) | ~160 |
| Aromatic C-N (C-1) | ~148 |
| Aromatic C-H (C-2, C-4, C-5, C-6) | 100 - 130 |
| Methylene (-OCH₂) | ~68 |
| Methylene Chain (-(CH₂)₈-) | 22 - 32 |
| Terminal Methyl (-CH₃) | ~14 |
While 1D NMR provides data on individual nuclei, 2D NMR experiments establish correlations between them, which is indispensable for the complete and unambiguous assignment of the structure. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. libretexts.org An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each C-H group to its corresponding ¹³C signal. For example, it would confirm the assignment of the -OCH₂- protons by showing a correlation to the carbon signal at ~68 ppm. This technique is invaluable for verifying the assignments made from the separate 1D ¹H and ¹³C spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com HMBC is critical for piecing together the molecular fragments. For this compound, key HMBC correlations would include:
A correlation between the protons of the -OCH₂- group and the aromatic C-3, confirming the position of the decyloxy substituent on the ring.
Correlations between the aromatic protons and their neighboring carbons, which helps to definitively assign the substitution pattern of the aromatic ring. For instance, the proton at H-2 would show correlations to C-4 and C-6.
The combination of these 1D and 2D NMR techniques allows for a comprehensive and confident elucidation of the molecular structure of this compound. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the specific functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the various functional groups. For this compound, the key diagnostic peaks are:
N-H Stretching: As a primary aromatic amine, this compound exhibits two distinct bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the decyl chain are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
N-H Bending: The scissoring or bending vibration of the primary amine group gives rise to a characteristic absorption in the range of 1580-1650 cm⁻¹. orgchemboulder.comwikieducator.org
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Ether Stretching: The C-O-C stretching of the aryl-alkyl ether linkage results in a strong, characteristic absorption band, typically found between 1200 and 1275 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aryl C-H | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Alkyl C-H | 2850 - 2960 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |
| C=C Ring Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.
For this compound, a Raman spectrum would provide valuable information:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically produces a very strong and sharp signal in the Raman spectrum. Other C=C stretching modes within the ring are also Raman active.
C-C Backbone Stretching: The carbon-carbon single bond stretches within the long decyl chain would be observable in the Raman spectrum.
Symmetric C-H Stretching: Symmetric C-H stretching modes of the alkyl chain are also readily detected.
By combining FT-IR and Raman spectroscopy, a more complete picture of the vibrational characteristics of this compound can be obtained, confirming the presence of both polar functional groups and the non-polar carbon skeleton.
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of aniline (B41778) and its derivatives are characterized by transitions within the benzene chromophore, which are significantly influenced by the substituents on the aromatic ring. The amino (-NH2) and alkoxy (-OR) groups are strong auxochromes that modify the absorption and emission characteristics of the benzene ring.
Ultraviolet-Visible (UV-Vis) Absorption Studies
The UV-Vis spectrum of aniline derivatives is dominated by π→π* transitions within the aromatic system. Compared to benzene, which shows absorption bands at approximately 184 nm, 204 nm, and a secondary band with fine structure around 256 nm, the presence of the amino group in aniline causes a significant bathochromic (red) shift. spcmc.ac.in Aniline exhibits a primary absorption band around 230 nm and a secondary band at about 280 nm. spcmc.ac.in
In this compound, two electron-donating groups are present: the amino group and the decyloxy group. Both groups increase the electron density of the benzene ring through resonance and inductive effects, further shifting the absorption maxima to longer wavelengths compared to benzene. The lone pair of electrons on both the nitrogen of the amino group and the oxygen of the decyloxy group can interact with the π-electron system of the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific spectral data for this compound is not widely published, the expected UV-Vis absorption maxima can be inferred from the known effects of these substituents. The combined effect of the meta-substituted amino and decyloxy groups would lead to distinct absorption bands, likely shifted to longer wavelengths than those observed for aniline or anisole (B1667542) alone. The position and intensity of these bands are also sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Illustrative UV Absorption Maxima (λmax) of Benzene and Aniline in a Non-polar Solvent
| Compound | Primary Band (E-band, λmax) | Secondary Band (B-band, λmax) | Reference |
|---|---|---|---|
| Benzene | ~204 nm | ~256 nm | spcmc.ac.in |
| Aniline | ~230 nm | ~280 nm | spcmc.ac.in |
Fluorescence Spectroscopy of Functionalized Analogues
Aniline itself exhibits weak fluorescence, but its derivatives can be highly fluorescent depending on the nature and position of substituents. Functionalization of the aniline scaffold is a common strategy to create fluorescent probes and labels. For instance, the synthesis of amino- or carboxy-functionalized cap analogs for mRNA demonstrates how modifications can be introduced for fluorescence labeling. researchgate.net
For this compound, while it may not be strongly fluorescent itself, it serves as a key intermediate for creating functionalized analogues with significant emission properties. Introducing specific fluorophores or extending the π-conjugated system through chemical modification of the amino group or the aromatic ring could yield derivatives with strong fluorescence. Studies on oligo-isothianaphthene derivatives, which are analogous in their extended π-systems, show that such modifications lead to considerable bathochromic shifts in absorption and emission, indicating a high efficiency of π-electron delocalization that is favorable for fluorescence. researchgate.net The long decyloxy chain can also influence the local environment and solubility, potentially enhancing the quantum yield in specific media.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules like this compound, providing precise information on molecular weight and fragmentation patterns that reveal the molecule's structure.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C16H27NO. HR-MS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
The predicted monoisotopic mass of the neutral molecule is 249.20926 Da. In HR-MS analysis, this value can be confirmed with high precision (typically within 5 ppm), which validates the elemental composition. For example, when analyzed via ESI-HR-MS, the protonated molecule [M+H]+ would be observed.
Predicted HR-MS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted Exact m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | [C₁₆H₂₈NO]⁺ | 250.21654 | uni.lu |
| [M+Na]⁺ | [C₁₆H₂₇NNaO]⁺ | 272.19848 | uni.lu |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar compounds like this compound. d-nb.info Due to the basic nature of the aniline amino group, ESI-MS in positive ion mode readily produces the protonated molecular ion, [M+H]⁺, at m/z 250.2. uni.lu The gentle nature of the ESI process ensures that this molecular ion is typically the base peak in the spectrum, with minimal in-source fragmentation. nih.gov This makes ESI-MS an excellent method for confirming the molecular weight of the compound. d-nb.info The intensity of the [M+H]⁺ signal is dependent on instrumental parameters and the basicity of the analyte in the ESI solvent. d-nb.info
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a high-energy technique that results in extensive and reproducible fragmentation of the analyte, providing a characteristic "fingerprint" that is valuable for structural identification. While the direct EI-MS spectrum for this compound is not available, the spectrum of its isomer, p-Decyloxyaniline, from the NIST database provides a clear indication of the expected fragmentation pathways. nist.gov
The EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 249. The primary fragmentation processes would involve the decyloxy chain and the aniline core. Key expected fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-O bond of the ether, leading to the loss of the decyl radical (•C10H21) and formation of a 3-hydroxianilinium radical cation, or cleavage of the O-alkyl bond to form a stable aminophenoxy ion at m/z 109.
McLafferty-type rearrangement: Hydrogen rearrangement from the alkyl chain followed by cleavage, leading to the elimination of decene (C10H20) and the formation of a radical cation of 3-aminophenol (B1664112) at m/z 109.
Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (CH2) corresponding to the fragmentation of the long decyl chain.
Expected Key Fragments in the EI Mass Spectrum of this compound (based on p-Decyloxyaniline)
| m/z | Proposed Fragment | Fragmentation Pathway | Reference |
|---|---|---|---|
| 249 | [M]⁺ | Molecular Ion | nist.gov |
| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of O-alkyl bond (loss of C₁₀H₂₀) | nist.gov |
| 108 | [OC₆H₄NH₂]⁺ | Loss of H from the m/z 109 ion | nist.gov |
X-ray Crystallography and Diffraction Techniques
X-ray diffraction methods are cornerstone analytical techniques for the structural characterization of crystalline materials. By analyzing the patterns produced when X-rays are scattered by the electron clouds of atoms within a sample, researchers can deduce detailed information about atomic arrangement, from the precise structure of a single molecule to the bulk properties of a polymeric material.
Single Crystal X-ray Diffraction for Definitive Molecular Structures
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, which is dependent on the internal arrangement of atoms in its crystal lattice. youtube.com By measuring the position and intensity of these diffracted spots as the crystal is rotated, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed. nih.gov
While a specific, publicly available crystal structure of this compound was not identified in the surveyed literature, the analysis of its derivatives and related aniline compounds highlights the power of the technique. For instance, studies on other substituted aniline derivatives have successfully used SC-XRD to elucidate their molecular structures and intermolecular interactions, such as hydrogen bonding. nih.govsci-hub.semdpi.com Obtaining the crystal structure of this compound would definitively confirm the conformation of the decyloxy chain relative to the aniline ring and detail the packing of molecules in the solid state.
Below is a representative table illustrating the type of crystallographic data obtained from an SC-XRD experiment on a substituted aniline derivative, providing a template for what would be expected for this compound.
Table 1: Example Crystallographic Data for an Aniline Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2137(4) |
| b (Å) | 6.3051(3) |
| c (Å) | 57.046(3) |
| Volume (ų) | 2595.9(2) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (Mg/m³) | 1.303 |
Data derived from a representative cinnamaldehyde (B126680) aniline derivative for illustrative purposes. nih.gov
Powder X-ray Diffraction for Polymeric Materials
Powder X-ray Diffraction (PXRD) is an indispensable tool for characterizing the structural properties of polycrystalline or semi-crystalline bulk materials, such as polymers derived from this compound. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder containing a vast number of small, randomly oriented crystallites. empa.ch The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), featuring characteristic peaks that act as a fingerprint for the crystalline phases present.
For polymeric materials like poly(this compound), PXRD is crucial for assessing the degree of crystallinity. The long, flexible decyloxy side chain is expected to influence the packing of the polymer backbones. The diffraction pattern of such a polymer would likely exhibit broad amorphous halos, indicative of disordered regions, superimposed with sharper peaks corresponding to ordered, crystalline domains. researchgate.netresearchgate.net
Analysis of the PXRD patterns of substituted polyanilines (PAni) reveals key structural information. researchgate.net For example, peaks at specific 2θ values can be correlated to the periodicity and separation distance between polymer chains. The introduction of a bulky substituent like the decyloxy group would be expected to increase the inter-chain distance compared to unsubstituted PAni, which would be observable as a shift in the corresponding diffraction peak to a lower 2θ angle.
Table 2: Representative Powder XRD Peaks for Substituted Polyaniline
| 2θ (degrees) | Miller Index (hkl) | Structural Interpretation |
|---|---|---|
| ~9.1° | (100) | Periodicity perpendicular to the polymer chain (inter-chain separation) |
| ~20.5° | (110) | Diagonal inter-chain reflection |
| ~25.2° | (200) | Periodicity parallel to the polymer chain (related to π-π stacking) |
Peak positions are representative and can shift based on the specific substituent and dopant. researchgate.net
Chromatographic and Morphological Characterization
The performance and properties of materials derived from this compound are heavily dependent on their molecular and supramolecular characteristics. Chromatographic techniques are essential for assessing purity and polymer properties, while microscopic methods reveal the critical surface morphology.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributions
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. researchgate.net This information is vital, as the molecular weight of poly(this compound) directly impacts its mechanical strength, solubility, and processability.
In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. northwestern.edu By calibrating the column with polymer standards of known molecular weights, the elution time can be directly correlated to the molecular weight of the sample.
The analysis yields several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length.
Table 3: Illustrative GPC Data for a Poly(3-alkoxyaniline) Sample
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 18,500 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 39,200 | Weight-Average Molecular Weight |
| PDI (Mw/Mn) | 2.12 | Polydispersity Index |
Values are hypothetical and representative for a chemically synthesized conducting polymer.
Scanning Electron Microscopy (SEM) for Surface Morphology of Materials
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a material's surface. It provides crucial information about the morphology, topography, and composition of the sample. For materials synthesized from this compound, such as polymer films or powders, SEM reveals structural features like particle size, shape, aggregation, and porosity.
The technique operates by scanning the surface of a sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. By detecting the secondary electrons emitted from the surface, a detailed image of the morphology can be created.
The morphology of poly(this compound), as visualized by SEM, is highly dependent on the synthesis method (e.g., chemical oxidative polymerization, electrochemical deposition). It can range from granular and porous powders to dense, uniform films or even nanofibrous networks. researchgate.net This microstructure is a critical determinant of the material's properties, influencing factors such as the accessible surface area in a sensor or the charge transport efficiency in an electronic device.
Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment
Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov It is exceptionally useful for assessing the purity of the this compound monomer and for the analysis of any volatile derivatives. epa.gov Purity is critical, as impurities can significantly affect subsequent polymerization reactions and the final properties of the resulting materials.
In a GC system, a sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Compounds are separated based on their boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in shorter retention times. nih.gov A detector at the end of the column quantifies each separated component.
For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS). nih.govnih.gov This allows not only for the separation of components but also for their structural identification based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying trace impurities or reaction byproducts in the this compound monomer.
Table 4: Example GC Retention Times for Aniline and Related Compounds
| Compound | Retention Time (min) |
|---|---|
| Aniline | 8.95 |
| 2-Chloroaniline | 10.42 |
| 3-Chloroaniline | 11.45 |
| 4-Chloroaniline | 11.60 |
| 3,4-Dichloroaniline | 14.53 |
Data is illustrative and based on standard EPA methods for aniline analysis on a specific column; actual retention times for this compound would be significantly longer due to its higher molecular weight and boiling point. epa.gov
High Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purity assessment of a wide array of organic compounds. In the context of this compound and its derivatives, HPLC, particularly in the reversed-phase mode, offers a robust methodology for analyzing these relatively non-polar molecules. The long decyloxy chain imparts significant hydrophobicity to the aniline core, making it well-suited for separation on stationary phases like octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8).
The separation mechanism in reversed-phase HPLC is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For a compound like this compound, a mobile phase typically consisting of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often optimal. This allows for the efficient elution of the highly retained this compound and provides good resolution from any potential impurities, which may include starting materials from synthesis (e.g., 3-aminophenol, 1-bromodecane) or by-products.
Detection is commonly achieved using a UV-Vis detector. The aniline moiety possesses a chromophore that absorbs UV radiation, typically in the range of 230-280 nm. A wavelength of 254 nm is frequently used for aromatic compounds and would be suitable for detecting this compound.
Detailed Research Findings
Research into the chromatographic behavior of long-chain alkoxy anilines indicates that retention time on a reversed-phase column is strongly correlated with the length of the alkyl chain. Consequently, this compound is expected to have a significantly longer retention time compared to aniline or its shorter-chain alkoxy counterparts due to its increased lipophilicity.
The purity of a synthesized batch of this compound can be determined by calculating the area percentage of the main peak in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. For instance, unreacted 3-aminophenol would elute much earlier due to its higher polarity, while any isomeric by-products or related long-chain compounds would likely elute in close proximity to the main analyte peak.
A typical HPLC method for the analysis of this compound would involve the following parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This is an interactive data table. Users can sort and filter the data.
Under these hypothetical conditions, a sample of high-purity this compound would be expected to yield a major peak at a specific retention time. The table below illustrates a representative purity analysis.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.2 | 1500 | 0.5 | Possible Impurity (e.g., 3-Aminophenol) |
| 2 | 12.5 | 297000 | 99.0 | This compound |
| 3 | 14.1 | 1500 | 0.5 | Possible Impurity |
This is an interactive data table. Users can sort and filter the data.
This data indicates a purity of 99.0% for the main component, this compound. The minor peaks represent impurities, which based on their retention times, can be inferred to be more polar (eluting earlier) or slightly less or more non-polar (eluting later) than the target compound.
Theoretical and Computational Investigations of 3 Decyloxy Aniline and Its Molecular Systems
Quantum Chemical Studies on Electronic Structure and Reactivity.uni.lu
Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For 3-(Decyloxy)aniline, these investigations would focus on how the arrangement of electrons and nuclei influences its stability and chemical behavior. Aniline (B41778) and its derivatives are often subjects of such studies due to the interesting interplay between the aromatic ring and the amino group substituent. geeksforgeeks.orgbyjus.com
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.combldpharm.com It is particularly effective for predicting the molecular and electronic properties of organic molecules like this compound. uni.lu By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately model the geometry and electronic characteristics of the molecule. nih.govbldpharm.com
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aniline derivatives, the HOMO is typically localized on the aniline moiety, indicating it is the primary site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT
This table presents typical reactivity parameters that would be determined for this compound using DFT calculations, based on general findings for similar aniline derivatives.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Measures the propensity to accept electrons. |
The interaction of this compound with light can be investigated through computational analysis of its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions and predicting the UV-Visible absorption spectra of molecules. uni.lu These calculations can determine the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding the molecule's fluorescence and phosphorescence properties.
By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as, for example, π → π* or n → π* transitions. This information is vital for predicting how the molecule will behave upon photoexcitation. For aniline derivatives, the geometry of the molecule can change significantly in the excited state, which influences the photophysical properties. researchgate.net Computational methods can model these geometry changes and their effects on the emission spectra.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a way to study the dynamic behavior of this compound, from its conformational flexibility to its interactions with its environment.
The decyloxy chain in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule by exploring the potential energy surface. sapub.org This can be done through systematic or stochastic searches, followed by geometry optimization of the resulting structures.
Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion. rsc.org By simulating the trajectory of atoms over time, MD can reveal how the molecule folds, flexes, and interacts with its surroundings. For this compound, MD simulations could be used to study its behavior in different solvents or its tendency to aggregate. rsc.org Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. cornell.edu
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this includes:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. uni.lu These predicted shifts are often in good agreement with experimental data and can help in the assignment of complex spectra.
Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities can be used to assign the vibrational modes of the molecule, providing a detailed understanding of its structural and bonding characteristics.
Structure-Property Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies.nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.govresearchgate.net For a molecule like this compound, QSAR models could be developed to predict properties such as its lipophilicity (logP), which is a critical parameter in medicinal chemistry. mdpi.com
These models are built by calculating a wide range of molecular descriptors for a set of related molecules with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. nih.gov Such models can then be used to predict the properties of new, unsynthesized compounds. For aniline derivatives, QSAR studies have been successfully applied to predict various properties, including lipophilicity and toxicity. nih.govresearchgate.net
Table 2: Predicted Physicochemical Properties for this compound
This table presents predicted properties for this compound from computational models. Data is sourced from publicly available databases.
| Property | Predicted Value | Source |
| XlogP | 6.0 | PubChem |
| Monoisotopic Mass | 249.20926 Da | PubChem |
| Predicted CCS ([M+H]⁺) | 163.5 Ų | PubChem |
| Predicted CCS ([M+Na]⁺) | 167.9 Ų | PubChem |
| Predicted CCS ([M-H]⁻) | 165.4 Ų | PubChem |
Elucidating the Influence of Alkoxy Chain Length on Molecular and Material Properties
The length of the alkoxy chain appended to a molecular core is a critical design parameter that significantly modulates its physical and material properties. In the case of alkoxy-substituted anilines, extending the alkyl chain from a simple methyl (methoxy) or ethyl (ethoxy) group to a decyl (decyloxy) group introduces substantial changes in the molecule's character and intermolecular interactions.
Theoretical models and experimental studies on related long-chain molecules show that the increasing length of the hydrocarbon tail enhances van der Waals forces. nih.gov This strengthening of non-polar interactions has a profound effect on the molecule's lipophilicity, solubility, and thermal behavior. For instance, while short-chain alkoxy anilines may retain some solubility in polar solvents, this compound is expected to be predominantly soluble in non-polar organic solvents.
Furthermore, the flexibility and size of the decyloxy chain influence the packing of molecules in the solid state. Studies on n-alkylene benzyl (B1604629) alcohols have demonstrated that variations in aliphatic chain length lead to different crystal packing arrangements and conformations (planar vs. non-planar), which in turn affect thermal properties like melting points. nih.gov Longer, flexible chains can disrupt the efficient packing that might be observed in simpler, more rigid analogues, often leading to lower melting points. The presence of a long chain is also a key driver for the formation of ordered supramolecular assemblies, such as liquid crystals, where the chains interdigitate to form layered or columnar structures. nih.gov
| Alkoxy Chain (-OR) | Relative Chain Length | Expected Dominant Intermolecular Force (Chain) | Predicted Lipophilicity | Tendency for Supramolecular Assembly |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Short | Weak van der Waals | Low | Low |
| Butoxy (-OC₄H₉) | Medium | Moderate van der Waals | Medium | Moderate |
| Decyloxy (-OC₁₀H₂₁) | Long | Strong van der Waals / Interdigitation | High | High |
Impact of Aromatic Substitution on Electronic and Steric Effects
The electronic nature of a substituted aniline is governed by the interplay of inductive and resonance effects of its substituents. In this compound, the benzene (B151609) ring is substituted with an amino group (-NH₂) and a decyloxy group (-OC₁₀H₂₁). Both are powerful resonance electron-donating groups (+R effect) due to the lone pairs on the nitrogen and oxygen atoms, which can delocalize into the aromatic π-system. Concurrently, their high electronegativity results in an inductive electron-withdrawing effect (-I effect). For both groups, the +R effect typically dominates, making them activating groups in electrophilic aromatic substitution.
However, their relative position on the ring is crucial. In this compound, the groups are meta to each other. This arrangement prevents their strong +R effects from reinforcing each other at any single carbon atom in the ring, a synergy that is characteristic of ortho- and para-substituted systems. tohoku.ac.jp Kinetic studies on other meta-substituted anilines confirm that substituents at this position have a measurable but distinct electronic influence compared to their ortho/para counterparts. unilag.edu.ng
From a steric perspective, the meta-positioning minimizes direct steric hindrance between the amino and decyloxy functional groups. unilag.edu.ngrsc.org However, the long, flexible decyloxy chain itself possesses significant steric bulk. This bulk does not significantly hinder the reactivity of the amino group directly but plays a critical role in the condensed phase, influencing how molecules pack together and approach one another, which is fundamental to the formation of self-assembled structures.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Typical Hammett Constant (σ_meta) | Overall Electronic Effect at Meta Position |
|---|---|---|---|---|
| Amino (-NH₂) | Moderately Withdrawing | Strongly Donating | ~ -0.16 | Weakly Electron Donating |
| Alkoxy (-OR) | Strongly Withdrawing | Strongly Donating | ~ +0.12 | Weakly Electron Withdrawing |
Theoretical Insights into Self-Assembly and Supramolecular Interactions
The molecular architecture of this compound, featuring a polar aniline head and a long non-polar decyloxy tail, makes it an amphiphilic system predisposed to self-assembly. Theoretical and computational modeling can predict the likely supramolecular structures that arise from the interplay of various non-covalent interactions.
The primary forces governing the self-assembly of this compound are:
Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor and acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, linking the polar heads of adjacent molecules.
Van der Waals Forces: The long, saturated decyl chains provide a large surface area for van der Waals interactions. These forces drive the chains to align and interdigitate, forming ordered, non-polar domains. This alkyl chain-driven organization is a known mechanism for inducing thermal responses in supramolecular networks. nih.gov
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the assembly.
Computational studies on similar recognition-encoded aniline oligomers have shown that the balance between intramolecular folding and intermolecular assembly is delicate and can be tuned by modifying the molecular backbone and interaction sites. nih.gov For this compound, a theoretical model would predict the formation of lamellar (bilayer) structures. In this arrangement, the molecules would align in sheets, with the polar aniline heads interacting via hydrogen bonds and the non-polar decyloxy tails interdigitating to form a separate layer stabilized by van der Waals forces. This type of organization is a hallmark of liquid crystalline materials and biological membranes.
| Interaction Type | Molecular Moieties Involved | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amino Group (-NH₂) ↔ Amino Group (-NH₂) | Directs head-to-head assembly of polar groups. |
| Van der Waals Forces | Decyl Chain (-C₁₀H₂₁) ↔ Decyl Chain (-C₁₀H₂₁) | Drives the packing and interdigitation of non-polar tails. |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Provides additional stabilization to the aromatic core assembly. |
Applications of 3 Decyloxy Aniline Derivatives in Advanced Materials Science
Development of Electrically Conducting Polymers and Sensors
Polyaniline (PANI) and its derivatives are a significant class of conducting polymers due to their straightforward synthesis, stable conductivity, and versatile applications. ijirset.com The introduction of substituents onto the aniline (B41778) ring, such as the decyloxy group in 3-(decyloxy)aniline, can modify the polymer's properties, including solubility, processability, and sensitivity in sensor applications. ijirset.comnih.gov While research specifically detailing the polymerization of this compound is not abundant, the behavior of other substituted polyanilines provides a strong indication of its potential. nih.govnih.gov
Derivatives of polyaniline are effective materials for chemical sensors, particularly for detecting gases like ammonia (B1221849). researchgate.netmdpi.com The sensing mechanism relies on changes in the polymer's electrical conductivity upon exposure to the analyte. mdpi.com For instance, thin films of modified polyaniline derivatives have been used to construct resistive sensors where the current flow decreases in the presence of ammonia vapors. researchgate.netmdpi.com The sensitivity of these sensors is influenced by the polymer's morphology and the nature of the substituent on the aniline ring. nih.govmdpi.com
Researchers have fabricated sensors by depositing thin polymer films onto substrates with pre-patterned electrodes. nih.govresearchgate.net Techniques like spin-coating are used to create uniform films from soluble polymer derivatives. nih.gov The performance of these sensors is evaluated by measuring the change in current or resistance as a function of analyte concentration. Studies on various polyaniline derivatives show that modifications to the polymer backbone can tune the sensitivity and selectivity for specific analytes, such as dopamine, through electrochemical detection. mdpi.com The presence of functional groups can enhance the interaction with the target molecule and improve sensor performance, offering high sensitivity and low detection limits. mdpi.com
Table 1: Performance of Various Polyaniline Derivative-Based Chemical Sensors This table is representative of the performance of polyaniline derivatives in general, illustrating the potential for sensors based on poly(this compound).
| Polymer Derivative | Analyte | Key Findings | Reference |
|---|---|---|---|
| Poly[2-(1-methylbutyl)aniline] (PB) | Ammonia (NH₃) | Highest sensitivity to ammonia vapors among tested derivatives; conductivity decreases with increasing NH₃ concentration. | mdpi.com |
| Poly[2-(2-aminophenyl)pentan-2-ol] (PC) | Ammonia (NH₃) | Gradual and nearly linear decline in conductivity with increasing NH₃ concentration. | mdpi.com |
| Poly(3-aminobenzylamine) (PABA) | Dopamine (DA) | Good sensitivity (6.922 nA·cm⁻²·µM⁻¹), low detection limit (0.0628 µM), and high selectivity against common interferences. | mdpi.com |
The electrical conductivity of polyaniline is achieved through doping, a process that introduces charge carriers into the polymer backbone. arabjchem.orgbohrium.com For polyaniline, this is typically done via protonation with acids. arabjchem.org The resulting radical cation form is highly conductive. arabjchem.orgbohrium.com The charge transport mechanism in these polymers is often described by hopping models, where charge carriers move between localized states. ijirset.comresearchgate.net
Analysis of the charge transport mechanism involves measuring conductivity as a function of temperature and fitting the data to theoretical models. researchgate.net Key parameters derived from this analysis include the characteristic temperature (T₀), which is a measure of the hopping barrier, and the density of states at the Fermi level. researchgate.net
Liquid Crystalline Materials and Mesophase Behavior
Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can self-assemble into ordered structures known as liquid crystals. nih.gov The formation of these phases, or mesophases, can be triggered by temperature changes (thermotropic) or the addition of a solvent (lyotropic). nih.govanu.edu.au Derivatives of this compound, which combine a polar aniline headgroup with a nonpolar decyloxy tail, are well-suited for forming such materials.
The synthesis of liquid crystalline materials often involves multi-step organic reactions to create rod-like molecules (calamitic liquid crystals) that can align in specific directions. nih.gov For example, liquid crystals have been synthesized by reacting substituted anilines with aldehydes to form Schiff bases, which often exhibit mesomorphic properties. nih.gov A key strategy in designing such molecules is to attach long alkyl or alkoxy chains, like a decyloxy group, to a rigid aromatic core. nih.govresearchgate.net
One example is the synthesis of 4'-(6-(3-hydroxy-2-(hydroxymethyl)-2-methylpropoxy)hexyloxy)biphenyl-4-yl 4-(decyloxy)benzoate, a complex molecule that incorporates a decyloxy tail. nih.gov Characterization of these materials is performed using techniques such as Polarized Optical Microscopy (POM) to visualize the distinct textures of different liquid crystal phases, and Differential Scanning Calorimetry (DSC) to determine the temperatures at which phase transitions occur. nih.govnih.gov Spectroscopic methods like FT-IR and NMR are used to confirm the chemical structure of the synthesized compounds. nih.govresearchgate.net
Thermotropic liquid crystals exhibit phase transitions as a function of temperature. anu.edu.au Upon heating from a solid state, these materials can pass through one or more liquid crystalline phases before becoming a disordered isotropic liquid. researchgate.net Common thermotropic phases include the nematic phase, where molecules have long-range orientational order, and smectic phases, where molecules are also arranged in layers. nih.govnih.gov For example, certain Schiff base derivatives containing long alkoxy chains exhibit a smectic A (SmA) phase, where the molecules are aligned perpendicularly within the layers. nih.gov
Lyotropic liquid crystals form in the presence of a solvent. anu.edu.au The type of phase depends on the concentration of the solvent and the temperature. nih.gov Amphiphilic molecules can form various lyotropic structures, such as lamellar phases (a lyotropic version of the smectic A phase) where layers of the organic molecules are separated by layers of the solvent. nih.govnih.gov Studies on materials containing decyloxy groups have demonstrated both thermotropic (nematic and smectic phases) and lyotropic (lamellar phase) behavior, highlighting the versatility of these molecules in forming ordered assemblies. nih.govresearchgate.net
Table 2: Mesophase Behavior of a Representative Liquid Crystal with a Decyloxy Group Data for 4'-(6-(3-hydroxy-2-(hydroxymethyl)-2-methylpropoxy)hexyloxy)biphenyl-4-yl 4-(decyloxy)benzoate (TL4) nih.gov
| Transition Type | Phase Transition | Temperature (°C) | Method |
|---|---|---|---|
| Thermotropic | Crystal to Nematic (N) | 106.1 | DSC (Heating) |
| Thermotropic | Nematic (N) to Isotropic (I) | 134.4 | DSC (Heating) |
| Thermotropic | Isotropic (I) to Nematic (N) | 133.5 | DSC (Cooling) |
| Thermotropic | Nematic (N) to Crystal | 75.2 | DSC (Cooling) |
| Lyotropic | Formation of Lamellar Phase | Not specified | Observation in contact sample with diethylene glycol |
Corrosion Inhibition Applications
Organic compounds containing heteroatoms (like nitrogen in aniline) and aromatic rings are effective corrosion inhibitors, especially in acidic environments. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that slows the corrosion process. The long decyloxy chain in this compound derivatives enhances this protective capability.
A study on a closely related derivative, 3-(10-sodium sulfonate decyloxy) aniline, demonstrated its effectiveness as a corrosion inhibitor for aluminum in a 0.5M hydrochloric acid solution. researchgate.net The study found that both the monomer and its corresponding polymer, poly[3-(decyloxy sulfonic acid) aniline], significantly inhibited corrosion. The inhibition efficiency was found to increase with higher concentrations of the inhibitor but decrease at higher temperatures. researchgate.net
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the aluminum surface, a process that was found to follow the Langmuir and Frumkin adsorption isotherms. researchgate.net Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the anodic process. researchgate.net The presence of both the aromatic amine group and the long alkyl chain contributes to a strong and stable adsorbed film on the metal surface. researchgate.net
Table 3: Corrosion Inhibition Efficiency of a this compound Derivative Data for 3-(10-sodium sulfonate decyloxy) aniline monomer on aluminum in 0.5M HCl from weight loss measurements researchgate.net
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 25°C |
|---|---|
| 50 | 73.4 |
| 100 | 80.6 |
| 150 | 84.4 |
| 200 | 87.2 |
| 250 | 89.1 |
Mechanistic Investigations of Adsorption on Metal Surfaces
The efficacy of organic corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Derivatives of this compound are effective due to the presence of heteroatoms (nitrogen and oxygen), π-electrons in the aromatic ring, and the long alkoxy chain. chemrxiv.orgnih.govresearchgate.net The mechanism of inhibition involves the adsorption of these molecules onto the metal surface, a process governed by the molecule's electronic structure and the nature of the metal. rsc.org
The adsorption process can involve both physisorption and chemisorption. Physisorption occurs via electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. google.com In acidic solutions, the aniline nitrogen atom becomes protonated, facilitating electrostatic attraction to the negatively charged metal surface (in HCl, due to specifically adsorbed Cl⁻ ions). Furthermore, the nitrogen and oxygen atoms can donate their lone pair of electrons to the vacant d-orbitals of iron atoms, while the π-electrons of the benzene (B151609) ring can also interact with the metal surface, strengthening the adsorption. google.compv-magazine.com This interaction leads to the formation of a stable, adsorbed film that blocks the active sites for corrosion. researchgate.netrsc.org
Studies on related aniline derivatives show that the adsorption process often conforms to established models like the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface. google.comst-andrews.ac.ukresearchgate.net For a sulfonated derivative of this compound, the adsorption on an aluminum surface was found to obey both the Langmuir and Frumkin adsorption isotherms. nih.gov The negative value of the free energy of adsorption (ΔG°ads) calculated in these studies indicates that the adsorption is a spontaneous process. st-andrews.ac.ukresearchgate.net The magnitude of ΔG°ads can also provide insight into the nature of the adsorption; values around -20 kJ/mol or less are typically associated with physisorption, whereas values of -40 kJ/mol or more negative suggest chemisorption. st-andrews.ac.uk
Electrochemical Performance Evaluation as Corrosion Inhibitors
The performance of this compound derivatives as corrosion inhibitors is quantified using various electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). google.comnih.gov These methods provide detailed information about the kinetics of the corrosion process and the effectiveness of the inhibitor.
Potentiodynamic polarization studies on aniline derivatives reveal that they typically function as mixed-type inhibitors. google.comnih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org The addition of the inhibitor to the corrosive solution causes a decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). nih.govrsc.org A derivative, 3-(10-sodium sulfonate decyloxy) aniline, was specifically shown to act as a mixed-type inhibitor with a more pronounced effect on the anodic reaction for aluminum corrosion in 0.5M HCl. nih.gov
Electrochemical Impedance Spectroscopy (EIS) is used to probe the properties of the inhibitor film at the metal-electrolyte interface. google.com In a typical EIS experiment for an uninhibited metal in acid, the Nyquist plot shows a single depressed semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the interface. nih.gov Upon addition of an inhibitor like a this compound derivative, the diameter of this semicircle increases significantly. rsc.org This increase in Rct signifies a greater resistance to charge transfer across the interface, indicating the formation of a protective insulating layer by the adsorbed inhibitor molecules. chemrxiv.orgrsc.org The inhibition efficiency (IE%) can be calculated from both PDP (from icorr values) and EIS (from Rct values) measurements, and the results from different techniques are often in good agreement. chemrxiv.orgnih.govresearchgate.net
The inhibition efficiency of these compounds is strongly dependent on their concentration. rsc.org As shown in the table below for a this compound derivative, efficiency increases with concentration, eventually reaching a plateau as the metal surface becomes saturated with a protective monolayer. nih.gov
| Concentration (M) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from PDP |
|---|---|---|
| 1 x 10-6 | 45.8 | 44.2 |
| 5 x 10-6 | 62.5 | 61.7 |
| 1 x 10-5 | 70.0 | 68.9 |
| 5 x 10-5 | 80.8 | 79.6 |
| 1 x 10-4 | 85.0 | 84.1 |
| 5 x 10-4 | 90.0 | 89.2 |
Data sourced from a study on a sulfonated derivative of this compound. nih.gov
Optoelectronic and Energy Materials
The electronic properties of the aniline moiety, combined with the processability and morphological control afforded by the long decyloxy chain, make this compound derivatives attractive candidates for use in organic electronic devices.
Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells (DSSCs), organic dye molecules absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). researchgate.net The efficiency of this process is highly dependent on the molecular structure of the dye. Aniline derivatives are often used as electron-donating components in D-π-A (Donor-π bridge-Acceptor) dyes. The introduction of long alkoxy chains, such as the decyloxy group, serves several critical functions.
| Dye Moiety | Alkoxy Chain | Jsc (mA cm-2) | Voc (mV) | Fill Factor (ff) | PCE (η%) |
|---|---|---|---|---|---|
| LP-1 | None | 10.33 | 720 | 0.70 | 5.21 |
| LP-2 | Butoxy (C4) | 11.67 | 730 | 0.71 | 6.04 |
| LP-3 | Octoxy (C8) | 10.97 | 720 | 0.69 | 5.44 |
Data for a series of D-π-A porphyrin dyes demonstrating the principle that an optimal, not necessarily the longest, alkoxy chain yields the best performance.
Functional Components in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials are needed to facilitate the transport of charge carriers (holes and electrons) and to emit light in the emissive layer (EML). st-andrews.ac.uk Aniline-containing molecules, particularly triarylamines, are a cornerstone class of hole-transporting materials (HTMs) due to their excellent ability to transport positive charges. google.com Derivatives of this compound can be envisioned as building blocks for such materials.
Supramolecular Architectures and Self-Assembled Systems
The self-assembly of molecules into well-defined, functional nanostructures is a powerful bottom-up approach to creating advanced materials. The amphiphilic nature of this compound makes it an excellent candidate for constructing such systems.
Design of Supramolecular Janus Dendrimers and Related Structures
Janus dendrimers are unique macromolecules composed of at least two distinct dendritic fragments, or dendrons, joined at their focal points. When these dendrons have opposing chemical natures, such as being hydrophilic and hydrophobic, the resulting molecule is an amphiphilic Janus dendrimer. These structures are capable of self-assembling in solution to form highly ordered aggregates like vesicles (dendrimersomes) or micelles, which mimic biological structures and have applications in areas like drug delivery and nanoreactors.
The this compound molecule is an ideal precursor for a dendron in an amphiphilic Janus structure. The aniline head group is polar and can be readily functionalized to serve as the hydrophilic component or as a reactive site for further dendritic growth. The long, nonpolar decyloxy tail constitutes the hydrophobic part. By synthesizing dendrons based on this molecular motif and then coupling them with a different, hydrophilic dendron, a single-single type amphiphilic Janus dendrimer can be formed. The synthesis of such structures often involves convergent or divergent approaches, where the dendrons are built up step-by-step before being coupled together. The precise control over the molecular structure allows for the creation of surface patterns that can regulate biological interactions or direct the self-assembly process.
Self-Assembly Behavior in Solution and Solid State
The molecular architecture of this compound, featuring a polar aniline head group and a nonpolar decyloxy tail, renders its derivatives amphiphilic and thus capable of undergoing self-assembly into a variety of supramolecular structures in both solution and the solid state. This behavior is primarily governed by a combination of non-covalent interactions, including hydrogen bonding involving the amine group, π-π stacking of the aromatic rings, and van der Waals forces between the long alkyl chains. These interactions can lead to the formation of organized assemblies such as liquid crystals and organogels.
Liquid Crystalline Properties of Schiff Base Derivatives
A common strategy to induce and study self-assembly in aniline derivatives involves their conversion into Schiff bases (imines). These derivatives often exhibit thermotropic liquid crystalline behavior, where phases with long-range orientational order are formed upon heating. The long decyloxy chain in derivatives of this compound is expected to promote the formation of such mesophases.
While specific studies on Schiff bases derived directly from this compound are limited in publicly accessible literature, extensive research on isomeric and analogous alkoxy aniline derivatives provides significant insight into their self-assembly. For instance, Schiff bases prepared from the condensation of p-alkoxy anilines with various benzaldehydes are well-known to form liquid crystalline phases. nih.gov The length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophase. nih.govjocpr.com
Research on a homologous series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines, which are structural analogs, has shown that these compounds self-assemble into smectic A (SmA) phases. nih.gov In the SmA phase, the rod-like molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. The stability and temperature range of this phase are influenced by the length of the alkyl chain. nih.gov For example, a derivative with a hexadecyloxy chain (n=16) exhibits a stable SmA phase over a wider temperature range compared to shorter chain derivatives. nih.gov
Another relevant study on 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines demonstrated that the mesomorphic behavior is dependent on the alkoxy chain length. researchgate.net The derivative with a decyloxy chain was found to exhibit an enantiotropic nematic mesophase, where the molecules have long-range orientational order but no positional order. researchgate.net
The typical phase transition behavior for such thermotropic liquid crystals is summarized in the table below, based on data for analogous compounds.
Table 1: Mesomorphic Properties of Representative Alkoxy Aniline Schiff Base Derivatives
| Compound | Alkoxy Chain Length | Phase Transition Temperatures (°C) | Mesophase Type |
|---|---|---|---|
| (E)-4-(Hexadecyloxy)-N-(4-(benzyloxy)benzylidene)aniline | 16 | Cr 118.5 SmA 135.5 I | Smectic A |
| 3-[4-(4′-Decyloxybenzoyloxybenzylidene)amino]-1,2,4-triazine | 10 | Cr 142 N 158 I | Nematic |
| 3-[4-(4′-Hexadecyloxybenzoyloxybenzylidene)amino]-1,2,4-triazine | 16 | Cr 130 (SmA 128) I | Smectic A (monotropic) |
Data sourced from studies on analogous compounds. nih.govresearchgate.net Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Parentheses indicate a monotropic phase observed only on cooling.
Organogel Formation
In solution, derivatives of this compound have the potential to act as low molecular weight organogelators. This process involves the self-assembly of the molecules into three-dimensional, fibrillar networks that immobilize the solvent, resulting in the formation of a gel. The driving forces for this self-assembly are similar to those in liquid crystal formation, namely hydrogen bonding and π-π stacking, which lead to one-dimensional growth into fibers.
Studies on other amino acid derivatives and long-chain N-alkylated compounds have shown that they can be excellent gelators for a variety of organic solvents. nih.govnih.gov For example, N-lauroyl-L-alanine derivatives can form organogels in various oils, with gelation kinetics and thermal stability being key parameters. researchgate.netsci-hub.se The self-assembly into fibrous structures is often initiated by a change in temperature or solvent composition.
The gelation capability of derivatives of this compound would be influenced by the nature of the derivative and the solvent. The formation of a stable gel is dependent on the balance between solubility and precipitation, where the self-assembled network is stable but the compound does not simply crystallize out of solution.
Table 2: Illustrative Gelation Properties of Self-Assembling Small Molecules
| Gelator Type | Solvent | Critical Gelator Concentration (CGC) | Gel-to-Sol Transition Temp. (°C) |
|---|---|---|---|
| N-lauroyl-L-alanine methyl ester | Soybean Oil | ~5% (w/v) | ~45-55 |
| Mono-N-alkylated oxalamide | Hexadecane | ~0.2-0.5% (w/w) | ~60-90 |
This table presents data for analogous self-assembling systems to illustrate typical properties. nih.govsci-hub.se
Solid-State Assembly
In the solid state, derivatives of this compound will pack into crystalline structures that maximize the non-covalent interactions. The long decyloxy chains are expected to play a significant role in dictating the packing motif, likely leading to lamellar structures where the aromatic cores form layers separated by interdigitated or non-interdigitated alkyl chains. The aniline moiety allows for the formation of hydrogen-bonded networks within the layers of aromatic cores. sci-hub.se
The photopolymerization of aniline derivatives in the solid state has also been investigated, suggesting that organized assemblies can be used to create structured polymeric materials. uni.lu The pre-organization of the monomers in the crystalline state can lead to well-defined polymer structures.
Perspectives and Future Directions in 3 Decyloxy Aniline Research
Innovations in Green and Sustainable Synthetic Methodologies
The future production of 3-(Decyloxy)aniline will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rsc.orgmdpi.com Traditional synthesis routes for aniline (B41778) derivatives often rely on harsh reagents and generate significant waste. Research is now moving towards more benign alternatives.
Future sustainable synthesis of this compound could involve the catalytic reduction of the corresponding nitroaromatic precursor, 1-(decyloxy)-3-nitrobenzene. Innovations in this area focus on replacing conventional metal catalysts with more sustainable options. Metal-free reduction methods, for instance using trichlorosilane (B8805176) under continuous-flow conditions, have proven effective for various nitro compounds, offering high yields and purity with minimal need for purification. beilstein-journals.org Another green approach involves the use of inexpensive and environmentally friendly catalysts and solvents. For example, systems like the magnesium sulphate-glacial acetic acid catalyst have been used for the acetylation of aniline, avoiding toxic reagents like acetic anhydride (B1165640). ijtsrd.com Similarly, the use of N,N-diisopropylethylamine (DIPEA) in aqueous media for the synthesis of azoxybenzenes from anilines demonstrates the potential for water-based, economical processes. nih.gov
Furthermore, direct amination of phenolic precursors derived from renewable resources like lignin (B12514952) represents a frontier in sustainable amine synthesis. researchgate.net Developing a pathway from a decyloxy-substituted phenol (B47542) to this compound via a radical-mediated process could provide a bio-based route to the compound. researchgate.net These methods prioritize atom economy, reduced waste, and the use of renewable feedstocks and safer solvents.
Comparison of Synthetic Approaches for Aniline Derivatives
| Method | Typical Reagents/Catalysts | Solvents | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Traditional Nitroarene Reduction | Sn/HCl, Fe/HCl, H₂/Pd/C | Ethanol (B145695), Acetic Acid | Well-established, high conversion | Classic method often involving stoichiometric metal reductants and acidic waste. youtube.com |
| Metal-Free Flow Reduction | Trichlorosilane (HSiCl₃), Tertiary Base | Dichloromethane, Acetonitrile (B52724) | High yield, short reaction times, no metal contamination, easy purification. beilstein-journals.org | Applicable to both aromatic and aliphatic nitro compounds, offering a cleaner alternative. beilstein-journals.org |
| Eco-Friendly Catalysis | Magnesium Sulphate, DIPEA | Glacial Acetic Acid, Water | Inexpensive, benign catalysts, use of green solvents. ijtsrd.comnih.gov | Demonstrates feasibility of reactions in environmentally friendly media like water. nih.gov |
| From Renewable Feedstocks | Radical N-source, Phosphite Mediator | Organic Solvents | Utilizes bio-based precursors (e.g., phenols from lignin). researchgate.net | Represents a shift from petrochemical feedstocks to renewable ones. researchgate.net |
Exploration of Novel Derivatization Chemistries for Tailored Functionalities
The aniline functional group in this compound is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of new molecules with tailored properties. The exploration of novel derivatization chemistries is a key future direction for unlocking the full potential of this compound.
One significant avenue is the synthesis of Schiff bases (imines) through condensation with various aldehydes. nih.govresearchgate.netijiras.com The resulting N-benzylideneaniline derivatives could possess unique electronic and biological properties, influenced by both the decyloxy chain and the substituents on the aldehyde partner. The long alkyl chain could impart liquid crystalline properties or enhance solubility in non-polar media.
Another promising area is the use of this compound in catalytic systems. Aniline derivatives are crucial precursors for ligands in transition metal catalysis and for organocatalysts. For example, in-silico-assisted derivatization has been used to optimize triarylborane catalysts for the reductive functionalization of aniline-derived amino acids. osaka-u.ac.jp Applying similar strategies to this compound could lead to new catalysts with specific steric and electronic profiles.
Furthermore, the N-oxide of this compound could serve as a key intermediate for aromatic functionalization. udel.edu This strategy allows for metal-free halogenation or the synthesis of other complex heterocyclic structures like tetrahydroquinolines, providing access to a diverse library of compounds from a single precursor. udel.edu The combination of the decyloxy group with other functionalities introduced via these methods could result in molecules designed for specific applications in materials science or medicinal chemistry. mdpi.com
Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product Class | Potential Functionality |
|---|---|---|---|
| Schiff Base Condensation | Aromatic/Aliphatic Aldehydes | Imines (N-benzylideneanilines) | Liquid crystals, functional polymers, antimicrobial agents. nih.govijiras.com |
| N-Oxide Formation & Rearrangement | Oxidizing agents, Thionyl halides | Halogenated anilines, Heterocycles | Intermediates for pharmaceuticals and materials. udel.edu |
| Buchwald-Hartwig Amination | Aryl halides, Pd or Cu catalyst | Di- and Tri-arylamines | Organic electronics (OLEDs, OFETs). researchgate.net |
| Cyclization Reactions | α-Phenylglyoxylic acids, Diketones | Benzoxazinones, Quinoxalinones | Biologically active heterocyclic compounds. researchgate.net |
Advanced Characterization of Nano- and Micro-Structured Materials
A significant future direction for this compound research lies in its use as a monomer for polymerization, creating novel polyaniline (PANI) derivatives. The long, flexible decyloxy side chain is expected to profoundly influence the polymer's morphology, processability, and self-assembly characteristics. Advanced characterization techniques will be essential to understand the structure-property relationships in these new materials.
The polymerization of aniline derivatives can yield materials with distinct surface morphologies, ranging from heterogeneous hierarchical structures to uniform spheres, as observed through Scanning Electron Microscopy (SEM). rsc.org For poly(this compound), SEM and Transmission Electron Microscopy (TEM) would be critical for visualizing the nano- and micro-structures that form, such as nanofibers, nanorods, or lamellar structures, driven by the self-assembly of the decyloxy chains.
Spectroscopic methods will be fundamental for confirming the chemical structure and electronic states of the polymer. Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can verify the successful polymerization and the integrity of the decyloxy group. rsc.org Ultraviolet-visible (UV-vis) spectroscopy is crucial for studying the electronic transitions of the polymer, indicating its oxidation state (e.g., leucoemeraldine, emeraldine, pernigraniline), which is directly related to its electrical conductivity and optical properties. rsc.org X-ray Diffraction (XRD) will provide insights into the degree of crystallinity and the packing arrangement of the polymer chains, revealing how the alkyl side chains organize in the solid state.
Integration into Multi-Component and Hybrid Material Systems
The unique amphiphilic nature of this compound makes it an excellent candidate for integration into multi-component and hybrid material systems. These materials, which combine organic and inorganic components at the molecular or nanoscale level, can exhibit synergistic properties not found in the individual constituents. nih.gov
Future research will likely explore the creation of organic-inorganic hybrids where this compound or its polymer acts as the organic matrix. researchgate.net For example, it could be combined with inorganic nanoparticles (e.g., TiO₂, SiO₂, metal oxides) using sol-gel synthesis or by polymerizing the monomer in the presence of pre-formed nanoparticles. The decyloxy chain could serve multiple roles: as a surfactant to stabilize the nanoparticles, as a template to direct the growth of the inorganic phase, or as a flexible spacer to control the mechanical properties of the final composite.
These hybrid materials could find applications in various fields. For instance, integrating poly(this compound) with metal oxides could lead to enhanced chemoresistive sensors, where the polymer provides conductivity and the inorganic component offers high surface area and specific binding sites. rsc.org In another context, creating hybrid systems with decavanadates or other polyoxometalates could result in materials with interesting catalytic or electrochemical properties. rsc.org The ability to form well-defined structures through hydrogen bonding and other supramolecular interactions will be key to designing these functional hybrid systems. researchgate.net
Potential Hybrid Systems with this compound
| Inorganic Component | Synthesis Method | Potential Hybrid Material Property | Potential Application |
|---|---|---|---|
| Silicon Dioxide (SiO₂) | Sol-gel co-condensation | Enhanced mechanical stability, controlled porosity | Coatings, separation membranes |
| Titanium Dioxide (TiO₂) | In-situ polymerization | Photocatalytic activity, UV absorption | Self-cleaning surfaces, photocatalysis |
| Gold/Silver Nanoparticles | Nanoparticle dispersion in polymer matrix | Plasmonic effects, enhanced conductivity | Sensors, conductive inks |
| Polyoxometalates (e.g., Decavanadates) | Liquid phase reaction, co-crystallization | Redox activity, high charge density | Catalysis, energy storage. rsc.org |
Enhanced Theoretical Modeling for Predictive Material Design
As the complexity of materials derived from this compound increases, theoretical and computational modeling will become an indispensable tool for predictive material design. mit.edumit.edu By simulating molecular behavior, researchers can screen potential derivatives and material compositions, guiding experimental efforts toward the most promising candidates and saving significant time and resources. youtube.comyoutube.comyoutube.com
Quantum mechanics methods, particularly Density Functional Theory (DFT), can be used to investigate the fundamental electronic properties of this compound and its derivatives. researchgate.net These calculations can predict optimized molecular geometries, HOMO/LUMO energy levels, charge distributions, and spectroscopic signatures. researchgate.netresearchgate.net Such insights are crucial for understanding the reactivity of the monomer, predicting the electronic bandgap of its polymer, and explaining the mechanisms behind sensor responses or catalytic activity. nih.gov
For larger systems, such as polymers and hybrid materials, molecular dynamics (MD) simulations can be employed to study self-assembly and morphology. MD can model how polymer chains of poly(this compound) pack in the solid state or how they interact with inorganic surfaces in a hybrid composite. This can help predict the formation of nano- and micro-structures, which are critical to the material's bulk properties. By integrating these computational tools with artificial intelligence and machine learning, researchers can accelerate the design cycle, moving from molecular concept to functional material with greater efficiency and precision. mit.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetanilide (B955) |
| Acetic anhydride |
| Aniline |
| Azoxybenzenes |
| N-benzylideneaniline |
| 1-(decyloxy)-3-nitrobenzene |
| N,N-diisopropylethylamine (DIPEA) |
| Magnesium sulphate |
| α-Phenylglyoxylic acids |
| Quinoxalinones |
| Tetrahydroquinolines |
| Trichlorosilane |
| Triarylboranes |
| Benzoxazinones |
| Silicon Dioxide |
| Titanium Dioxide |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(Decyloxy)aniline, and how do reaction conditions influence yield and purity?
- Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can be deprotected under acidic conditions (e.g., methanesulfonic acid in CHCl) to yield the target compound . Key factors include temperature control (room temperature to 60°C), solvent selection (polar aprotic solvents for better solubility), and purification via column chromatography or recrystallization. Yields exceeding 85% are achievable with optimized stoichiometry and catalyst use .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR and C-NMR) is essential for verifying the decyloxy chain's integration and aromatic proton environments. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the amine (-NH) and ether (-O-) linkages. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Due to potential irritancy and toxicity, researchers should use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste handlers. Stability studies indicate storage at room temperature in airtight, light-resistant containers .
Advanced Research Questions
Q. How does the decyloxy substituent modulate the electronic and steric properties of this compound in supramolecular assemblies or liquid crystal systems?
- Answer : The long alkyl chain introduces steric bulk and enhances hydrophobicity, promoting self-assembly in liquid crystalline phases. The electron-donating decyloxy group increases electron density on the aromatic ring, influencing mesophase stability and transition temperatures. Comparative studies with shorter alkoxy analogs (e.g., hexyloxy) reveal chain-length-dependent phase behavior . Applications in optoelectronic materials require tailored alkyl chain engineering .
Q. What analytical challenges arise when detecting this compound in trace amounts within fuel markers, and how can they be mitigated?
- Answer : In fuel marker systems (e.g., Accutrace™ S10), interference from hydrocarbon matrices complicates detection. High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is preferred for selectivity. Method validation should include spike-recovery tests (85–115% recovery) and limit of detection (LOD) optimization (≤1 ppm). Contradictory chromatographic data may arise from co-eluting impurities; tandem mass spectrometry (LC-MS/MS) provides higher specificity .
Q. How can researchers reconcile discrepancies in reported reactivity of this compound in electrophilic substitution reactions?
- Answer : Contradictions often stem from solvent polarity and substituent effects. Polar solvents (e.g., DMF) enhance electrophilic attack at the para position relative to the amine group, while steric hindrance from the decyloxy chain may redirect reactivity. Kinetic studies (e.g., time-resolved NMR) and computational modeling (e.g., Hammett plots) clarify regioselectivity trends. Comparative data with 3-methoxy or 3-hydroxy analogs are critical .
Methodological Guidance
- Synthetic Optimization : For scalable synthesis, prioritize stepwise alkylation of aniline precursors under inert atmospheres to minimize oxidation .
- Data Interpretation : Use deuterated solvents (e.g., CDCl) for NMR to avoid signal overlap. For HRMS, electrospray ionization (ESI) enhances ionizability of polar intermediates .
- Safety Compliance : Regularly update safety data sheets (SDS) and adhere to REACH or OSHA guidelines for hazardous chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
